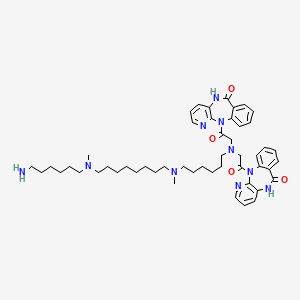
Dipitramine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dipitramine, also known as this compound, is a useful research compound. Its molecular formula is C50H68N10O4 and its molecular weight is 873.1 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Pharmacological Applications
Muscarinic Receptor Studies
Dipitramine has been investigated for its effects on muscarinic receptors, particularly M1 and M4 subtypes. Research indicates that it can significantly differentiate between these receptor subtypes, making it a valuable tool in studying cholinergic signaling pathways. This differentiation is crucial for understanding the role of these receptors in various physiological processes and potential therapeutic targets for diseases such as Alzheimer's and schizophrenia .
Cardiovascular Research
In cardiovascular studies, this compound has been utilized to explore its interaction with muscarinic receptors in cardiac tissues. Its binding affinities have been evaluated, contributing to the understanding of heart function and the development of cardioselective drugs .
Neuroscience Applications
Neurotransmitter Research
this compound's role in neurotransmitter systems has made it a subject of interest in neuroscience. It is used to study the modulation of neurotransmitter release and receptor activity, particularly in the context of learning and memory processes. The compound's ability to interact with specific receptor subtypes allows researchers to dissect complex neurochemical pathways .
Behavioral Studies
Behavioral assays utilizing this compound have been conducted to assess its effects on cognitive functions in animal models. These studies help elucidate the compound's potential as a therapeutic agent for cognitive impairments associated with various neurological disorders .
Chemical Synthesis and Development
Synthesis of Derivatives
this compound serves as a precursor for synthesizing novel heterocyclic compounds that exhibit pharmacological activity. Researchers have developed various derivatives that enhance receptor selectivity and potency, paving the way for new therapeutic agents targeting muscarinic receptors .
Case Studies and Research Findings
Propiedades
Fórmula molecular |
C50H68N10O4 |
|---|---|
Peso molecular |
873.1 g/mol |
Nombre IUPAC |
11-[2-[6-[8-[6-aminohexyl(methyl)amino]octyl-methylamino]hexyl-[2-oxo-2-(6-oxo-5H-pyrido[2,3-b][1,4]benzodiazepin-11-yl)ethyl]amino]acetyl]-5H-pyrido[2,3-b][1,4]benzodiazepin-6-one |
InChI |
InChI=1S/C50H68N10O4/c1-56(34-18-8-5-15-29-51)32-16-6-3-4-7-17-33-57(2)35-19-9-10-20-36-58(37-45(61)59-43-27-13-11-23-39(43)49(63)54-41-25-21-30-52-47(41)59)38-46(62)60-44-28-14-12-24-40(44)50(64)55-42-26-22-31-53-48(42)60/h11-14,21-28,30-31H,3-10,15-20,29,32-38,51H2,1-2H3,(H,54,63)(H,55,64) |
Clave InChI |
GKAVENCEJOIXHY-UHFFFAOYSA-N |
SMILES canónico |
CN(CCCCCCCCN(C)CCCCCCN(CC(=O)N1C2=CC=CC=C2C(=O)NC3=C1N=CC=C3)CC(=O)N4C5=CC=CC=C5C(=O)NC6=C4N=CC=C6)CCCCCCN |
Sinónimos |
1,1-bis(((5,11-dihydro-6-oxo-6H-pyrido(2,3-b)(1,4)benzodiazepin-11-yl)carbonyl)methyl)-8,17-dimethyl-1,8,17,24-tetraazatetracosane dipitramine |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















